Atovaquone D4
Overview
Description
Atovaquone D4 is intended for use as an internal standard for the quantification of atovaquone by GC- or LC-MS . It is a broad-spectrum antiprotozoal agent that is active against Plasmodium, Toxoplasma, and Babesia, among other protozoa .
Synthesis Analysis
A novel prodrug of Atovaquone has been synthesized to enhance the therapeutic efficacy of this renowned antimalarial drug . The prodrug overcomes the challenges associated with the poor solubility of the parent drug, Atovaquone, and thus contributes to increased drug bioavailability . The synthesis, characterization, and reaction condition optimizations have been summarized in a systematic pathway .Molecular Structure Analysis
The molecular structure of Atovaquone D4 is similar to that of Atovaquone . It is a hydroxy-1,4-naphthoquinone, an analog of both ubiquinone and lawsone .Chemical Reactions Analysis
The synthesis of Atovaquone involves reaction optimization studies . The reaction conditions for the synthesis of Atovaquone prodrug have been made consistent and repeatable, enabling the synthetic process to be suitable for large-scale manufacturing .Physical And Chemical Properties Analysis
Atovaquone D4 is a highly lipophilic drug . It closely resembles the structure of ubiquinone . It is soluble in chloroform and is stored at -20°C .Scientific Research Applications
Molecular Interactions and Drug Resistance
Atovaquone, a hydroxynaphthoquinone, is notably used in treating malaria, pneumonia, and toxoplasmosis, primarily through inhibiting parasite and fungal respiration by binding to the cytochrome bc1 complex. Notably, the emergence of atovaquone-resistant strains in pathogens like Plasmodium falciparum and Pneumocystis jirovecii is linked to mutations in the cytochrome b gene. Research has utilized yeast and bovine bc1 complexes to model the molecular interaction of atovaquone with pathogen enzymes, providing insights into the drug resistance mechanism (Kessl, Meshnick, & Trumpower, 2007).
Broad-Spectrum Anti-Infective Applications
Atovaquone has shown promise in treating malaria and AIDS-associated diseases like Pneumocystis carinii pneumonia and toxoplasmosis. It stands out among its class for its oral therapeutic activity in humans (Hudson, 1993).
Targeting Cancer Stem Cells
Atovaquone's mechanism as an OXPHOS inhibitor and its impact on cancer stem cells (CSCs) have been explored. It has shown anti-cancer activity against CSCs, notably in breast cancer cell models. This research indicates that atovaquone induces oxidative stress and apoptosis in CSCs, presenting a potential new avenue for cancer treatment (Fiorillo et al., 2016).
Antiparasitic Properties
Atovaquone's effectiveness against Pneumocystis carinii pneumonia and in combination treatments for malaria and babesiosis showcases its broad antiprotozoal activity. This highlights its role in managing diseases where resistance or side effects from other treatments are concerns (Baggish & Hill, 2002).
Structural Insights and Drug Binding
Understanding atovaquone's interaction with the cytochrome bc1 complex, specifically at the ubiquinol oxidation pocket, helps explain the differential inhibition of fungal versus mammalian enzymes and drug resistance. Mutations in this region, such as the L275F mutation in yeast, decrease sensitivity to atovaquone, offering insights into resistance mechanisms (Kessl et al., 2003).
Chemotherapy-Resistant Acute Myeloid Leukemia
Atovaquone has been tested preclinically against acute myeloid leukemia (AML) cell lines and patient samples, showing promise in inducing apoptosis and suppressing oxidative phosphorylation in AML cells. This supports its potential as an anticancer therapy (Stevens et al., 2019).
Antimalarial Pharmacology
As a component of the drug Malarone, atovaquone has been extensively used for treating and preventing malaria. Its pharmacology and therapeutic profile are significant, especially with the expiration of Malarone's patent and the potential for low-cost generics (Nixon et al., 2013).
Safety And Hazards
Future Directions
Atovaquone is currently used for the treatment of pneumocystis pneumonia (PCP) and/or toxoplasmosis in immune-compromised patients . It is also used along with other medications to treat babesiosis . Preliminary research found that Atovaquone could inhibit the replication of SARS-CoV-2 in vitro . Clinical trials of Atovaquone for the treatment of COVID-19 are planned and ongoing .
properties
IUPAC Name |
3-[4-(4-chlorophenyl)cyclohexyl]-5,6,7,8-tetradeuterio-4-hydroxynaphthalene-1,2-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2/i1D,2D,3D,4D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJMWHQBCZFXBR-RHQRLBAQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=O)C2=O)C3CCC(CC3)C4=CC=C(C=C4)Cl)O)[2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Atovaquone D4 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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